molecular formula C10H16N4 B113281 2-Amino-4-piperidino-6-methylpyrimidine CAS No. 91717-22-5

2-Amino-4-piperidino-6-methylpyrimidine

Cat. No. B113281
CAS RN: 91717-22-5
M. Wt: 192.26 g/mol
InChI Key: ZWVDHBALCSTSJN-UHFFFAOYSA-N
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Description

2-Amino-4-piperidino-6-methylpyrimidine (APMP) is an organic compound with a variety of applications in scientific research. It is a pyrimidine derivative, which is a type of heterocyclic aromatic compound with a six-membered ring structure consisting of four carbon atoms and two nitrogen atoms. APMP has a wide range of uses in biochemistry, pharmacology, and biotechnology, and has been studied for its potential therapeutic applications.

Scientific Research Applications

1. Synthesis and Biological Activities

A study by (Parveen et al., 2017) highlights the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, demonstrating their potential in anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking revealed good binding affinity with Bcl-2 protein, indicating the relevance of these compounds in cancer research.

2. Hydrogen Bonding and Molecular Structure

Research by (Glidewell et al., 2003) focused on the hydrogen bonding in various pyrimidine derivatives, including 2-amino-4-methoxy-6-methylpyrimidine. They explored the molecular structures and intermolecular interactions, contributing to our understanding of the chemical properties of these compounds.

3. Derivatives and Chemical Synthesis

Bakavoli, Nikpour, and Rahimizadeh (2006) in their study, discussed in (Bakavoli et al., 2006), detailed the synthesis of thiazolo[4,5-d] pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, highlighting the versatility of pyrimidine compounds in chemical syntheses.

4. Solid-State Packing and Hydrogen Bonding

The study by (Lynch et al., 2002) examined the solid-state packing of sulfur-substituted 2-aminopyrimidines, discussing the occurrence of N-H—S hydrogen-bonding associations. This research provides insights into the structural properties and interactions of these compounds.

5. Fungicidal Activity

Erkin et al. (2016) in (Erkin et al., 2016) explored the synthesis and fungicidal activity of aryl ethers of pyrimidine derivatives, demonstrating the potential application of these compounds in agriculture or pharmaceuticals.

6. Crystal Structure Analysis

Wang's (2020) research, detailed in (Wang, 2020), focused on the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate. This study contributes to the understanding of the molecular and crystal structure of this pyrimidine derivative.

Safety And Hazards

The safety data sheet for “2-Amino-4-piperidino-6-methylpyrimidine” is available and should be referred to for detailed safety and hazard information .

properties

IUPAC Name

4-methyl-6-piperidin-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-8-7-9(13-10(11)12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVDHBALCSTSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353688
Record name 2-Amino-4-piperidino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-piperidino-6-methylpyrimidine

CAS RN

91717-22-5
Record name 2-Amino-4-piperidino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Maggiolo, AP Phillips - The Journal of Organic Chemistry, 1951 - ACS Publications
… , piperidine and 2-amino4-chloro-6-methylpyrimidine under conditions analogous to those ofTable I in only two hours gave an 80% yield of 2-amino-4-piperidino-6-methylpyrimidine …
Number of citations: 20 pubs.acs.org
AP Phillips - The Journal of Organic Chemistry, 1952 - ACS Publications
… with piperidine present gave 52% of 2-amino-4-piperidino-6-methylpyrimidine (III) (1). The data of Tables I and II show that the 4-phenoxypyrimidine (II) does not. react with piperidine …
Number of citations: 3 pubs.acs.org

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